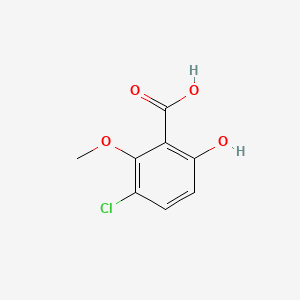

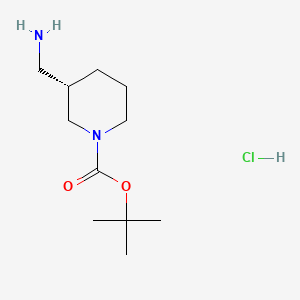

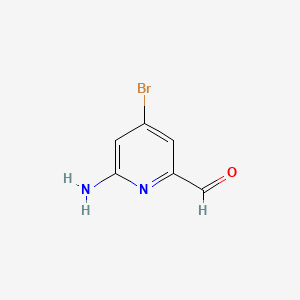

![molecular formula C14H9FO4 B597942 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261941-47-2](/img/structure/B597942.png)

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

While specific synthesis methods for “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” were not found, it’s worth noting that the synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters . An extensive analogue synthesis program was initiated for a similar compound, and over 200 derivatives were synthesized and tested for anticancer activity .科学的研究の応用

Synthetic Pathways : The synthesis of related compounds, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has been explored through multi-step processes involving esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. These methods offer potential for industrial applications due to mild conditions and readily available reagents (Chen Xin-zhi, 2007).

Antibacterial Agents : Derivatives of 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid have been investigated for their antibacterial properties. For example, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with fluoro substituents have shown broad and potent in vitro antibacterial activity, highlighting the potential of fluoro-substituted compounds in developing new antibacterial agents (J. Matsumoto et al., 1984).

Radiopharmaceuticals : The isotopic exchange technique has been applied to synthesize 6-Fluoro-3,4-dihydroxy-l-phenylalanine, a radiopharmaceutical used in PET imaging. This method offers advantages in terms of efficiency and potential for automation, making it a valuable approach for producing radiolabeled compounds for medical applications (F. Wagner et al., 2009).

Cryogenic Temperature Sensing : The design and application of a fluorine-modified tetracarboxylic acid ligand in constructing luminescent lanthanide metal-organic frameworks (LnMOFs) have been explored for cryogenic temperature sensing. This research demonstrates the utility of fluorine-containing compounds in developing materials with specific functionalities, such as temperature sensitivity in the cryogenic range (Dian Zhao et al., 2018).

将来の方向性

The compound “6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” has potential for future research. A similar compound, “6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390)”, was selected for further investigation because of its efficacy against a spectrum of human solid tumors and its water solubility . It is being developed as a Phase 1 anticancer agent .

作用機序

Target of Action

The primary target of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is the enzyme dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway , which is essential for the synthesis of DNA and RNA .

Mode of Action

6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid acts as a potent inhibitor of DHO-DH . By inhibiting this enzyme, the compound disrupts the de novo pyrimidine biosynthesis pathway, leading to a significant decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This disruption hampers the synthesis of RNA and DNA, thereby exerting a cytotoxic effect on the cells .

Biochemical Pathways

The compound primarily affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential components of DNA and RNA. By inhibiting DHO-DH, the fourth enzyme in this pathway, the compound disrupts the production of these nucleotides, leading to a depletion of critical precursors for RNA and DNA synthesis .

Pharmacokinetics

It has been observed that the compound can be administered via various routes, including intravenous (iv) infusion . The compound’s impact on bioavailability and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties require further investigation.

Result of Action

The inhibition of the de novo pyrimidine biosynthesis pathway by 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid leads to a significant reduction in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This results in a 99.9% cell kill as determined by clonogenic assay . The compound’s action thus has a cytotoxic effect, making it a potential anticancer agent .

Action Environment

It’s worth noting that the compound’s cytotoxic effect can be circumvented by the addition of uridine or cytidine, which restores intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate to control levels . This suggests that the compound’s action can be influenced by the availability of certain biochemical substances in its environment.

生化学分析

Biochemical Properties

The biochemical properties of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid are largely influenced by its structure. It has been found to interact with various enzymes and proteins. For instance, it has been reported to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway .

Cellular Effects

The effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid and its effects on activity or function can be influenced by various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

3-(4-carboxyphenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAURUWJCUZANA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683334 |

Source

|

| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261941-47-2 |

Source

|

| Record name | 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。